

In vivo biodistribution and pharmacokinetics of Gallium-67

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on the In Vivo Biodistribution and Pharmacokinetics of **Gallium-**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-67 (⁶⁷Ga), a gamma-emitting radionuclide, has been a cornerstone in nuclear medicine for decades, primarily for the imaging of tumors and inflammatory processes.[1] Its utility stems from its chemical similarity to the ferric iron (Fe³⁺), allowing it to mimic iron's metabolic pathways and accumulate in areas of high cell turnover, infection, and inflammation. [2] This guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetics of ⁶⁷Ga, with a focus on ⁶⁷Ga-citrate, the most commonly used clinical form.

Physicochemical Properties of Gallium-67

Gallium-67 is produced in a cyclotron and has a physical half-life of approximately 78.3 hours (3.26 days).[3] It decays by electron capture, emitting gamma photons at several characteristic energies, most notably 93 keV (39% abundance), 184 keV (21% abundance), and 300 keV (17% abundance), which are utilized for imaging with a gamma camera.[3]

Pharmacokinetics of Gallium-67 Citrate



Following intravenous administration, ⁶⁷Ga-citrate dissociates, and the Ga³⁺ ion rapidly binds to plasma proteins, primarily transferrin.[2] This binding is crucial for its transport and distribution throughout the body. The pharmacokinetic profile of ⁶⁷Ga is characterized by a relatively slow clearance from the blood and a complex pattern of tissue distribution and excretion.

Plasma Clearance and Protein Binding: Approximately 90% of circulating ⁶⁷Ga is bound to transferrin.[1] The clearance from the blood is biphasic, with an initial rapid phase followed by a much slower elimination phase. The biological half-life of ⁶⁷Ga in the blood is approximately 12 hours.[4]

Excretion: The primary route of excretion in the first 24 hours is renal, accounting for 10-25% of the injected dose.[5] Subsequently, the main route of elimination shifts to the gastrointestinal tract, with fecal excretion becoming dominant.[6] By 7 days post-injection, approximately 65% of the administered dose is retained in the body, with 26% excreted in the urine and 9% in the feces.[7]

In Vivo Biodistribution of Gallium-67

The biodistribution of ⁶⁷Ga is dynamic, with changes in organ uptake observed over several days. The normal physiological distribution includes uptake in the liver, spleen, bone marrow, and skeleton.[8]

Normal Organ Distribution:

- Liver: Consistently shows the highest uptake of ⁶⁷Ga.[8]
- Spleen and Bone Marrow: Also demonstrate significant accumulation, reflecting the role of the reticuloendothelial system in ⁶⁷Ga clearance and its involvement in hematopoiesis.
- Skeleton: Uptake in the bone is also observed.
- Other Tissues: Variable uptake can be seen in the lacrimal glands, salivary glands, nasopharyngeal mucosa, and breasts (particularly under hormonal influence).[6]

The following tables summarize quantitative biodistribution data from preclinical studies in rats and available data for humans.





Table 1: Biodistribution of ⁶⁷Ga-Citrate in Normal Rats

(% Injected Dose per Gram ± SD)

Organ	3 hours	24 hours	48 hours	72 hours	96 hours
Blood	0.050 ± 0.003	0.043 ± 0.002	0.026 ± 0.001	0.022 ± 0.001	0.020 ± 0.001
Liver	0.091 ± 0.005	0.082 ± 0.004	0.075 ± 0.003	0.068 ± 0.003	0.061 ± 0.002
Spleen	0.062 ± 0.004	0.071 ± 0.003	0.078 ± 0.004	0.085 ± 0.004	0.081 ± 0.003
Kidneys	0.073 ± 0.004	0.065 ± 0.003	0.051 ± 0.002	0.045 ± 0.002	0.039 ± 0.002
Lungs	0.041 ± 0.002	0.038 ± 0.002	0.031 ± 0.001	0.028 ± 0.001	0.025 ± 0.001
Heart	0.035 ± 0.002	0.031 ± 0.001	0.024 ± 0.001	0.021 ± 0.001	0.018 ± 0.001
Muscle	0.021 ± 0.001	0.026 ± 0.001	0.022 ± 0.001	0.018 ± 0.001	0.014 ± 0.001
Bone	0.032 ± 0.001	0.028 ± 0.003	0.023 ± 0.001	0.021 ± 0.001	0.019 ± 0.001

Data adapted from a study by Habibi et al. (2022).[4][9]

Table 2: Estimated Human Organ Absorbed Dose and Residence Times for ⁶⁷Ga-Citrate



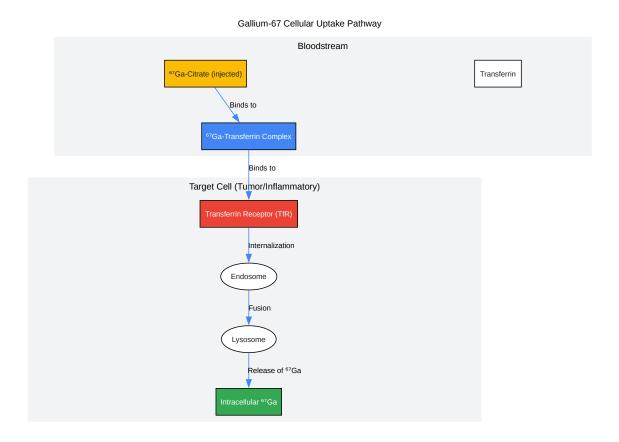
Organ	Absorbed Dose (mGy/MBq)		
Adrenals	0.13		
Bladder Wall	0.081		
Bone Surfaces	0.63		
Brain	0.057		
Breasts	0.047		
Colon	0.16		
Heart	0.069		
Kidneys	0.12		
Liver	0.12		
Lungs	0.063		
Ovaries	0.082		
Pancreas	0.081		
Red Marrow	0.21		
Spleen	0.14		
Stomach	0.069		
Testes	0.056		
Uterus	0.076		
Effective Dose (mSv/MBq)	0.10		

Data from ICRP Publication 80.[4]

Signaling Pathways and Cellular Uptake

The uptake of ⁶⁷Ga into cells, particularly tumor and inflammatory cells, is a complex process. The "transferrin receptor hypothesis" is a widely accepted mechanism.[10]





Click to download full resolution via product page

Caption: Cellular uptake mechanism of **Gallium-67** via the transferrin receptor pathway.

Experimental Protocols Preclinical Ex Vivo Biodistribution Study in Rodents

This protocol outlines a general procedure for determining the biodistribution of ⁶⁷Ga-citrate in rodents.[11][12][13][14]

- Animal Model: Healthy, male Sprague-Dawley rats (150-200 g) or BALB/c mice (20-25 g) are commonly used. Animals should be housed in a controlled environment with free access to food and water.
- Radiopharmaceutical Preparation and Administration:

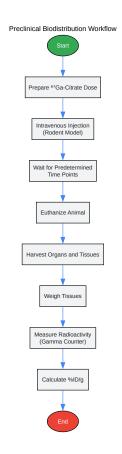


- ⁶⁷Ga-citrate is obtained as a sterile, non-pyrogenic solution. The activity is measured in a calibrated dose calibrator.
- \circ A dose of approximately 0.1-0.2 mL containing a known activity (e.g., 3.7 MBq or 100 μ Ci) is administered via the tail vein.

Tissue Harvesting:

- At predetermined time points (e.g., 2, 24, 48, and 72 hours) post-injection, animals are euthanized by an approved method (e.g., CO₂ asphyxiation).
- Blood is collected via cardiac puncture.
- Organs of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone) are dissected, rinsed with saline, blotted dry, and weighed.
- Radioactivity Measurement and Data Analysis:
 - The radioactivity in each tissue sample is measured using a calibrated gamma counter.
 - Standards of the injected dose are also counted to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).
 - The %ID/g is calculated as: (%ID/g) = (Counts per minute in tissue / Weight of tissue in grams) / (Total injected counts per minute) x 100.





Click to download full resolution via product page

Caption: Workflow for a preclinical ex vivo biodistribution study of **Gallium-67**.

Clinical Gallium-67 Scintigraphy Protocol

This protocol is a general guideline for performing a clinical ⁶⁷Ga scan for tumor or inflammation imaging.[15]

- Patient Preparation:
 - No specific dietary restrictions are usually required.
 - Bowel preparation with laxatives may be recommended to reduce colonic activity, which can interfere with abdominal imaging.[15]
- Radiopharmaceutical Administration:



- A sterile solution of ⁶⁷Ga-citrate is administered intravenously.
- The typical adult dose for tumor imaging is 8-12 mCi (296-444 MBq), while for inflammation imaging, a lower dose of 5 mCi (185 MBq) may be used.[15]

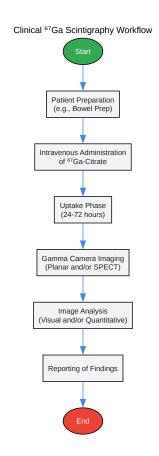
Imaging Acquisition:

- Imaging is typically performed at 48 and 72 hours post-injection, with earlier imaging at 24 hours for some indications.
 Delayed imaging up to 96 hours may also be performed.
- A large-field-of-view gamma camera equipped with a medium-energy collimator is used.
- Energy windows are set to include the principal photopeaks of ⁶⁷Ga (93, 184, and 300 keV).
- Whole-body planar images and/or single-photon emission computed tomography (SPECT) images of specific regions of interest are acquired.

Data Analysis:

- Images are visually inspected for areas of abnormal ⁶⁷Ga accumulation.
- For quantitative or semi-quantitative analysis, regions of interest (ROIs) can be drawn over target lesions and normal tissues (e.g., liver or soft tissue) to calculate uptake ratios.





Click to download full resolution via product page

Caption: Workflow for a clinical **Gallium-67** scintigraphy procedure.

Conclusion

Gallium-67 citrate remains a valuable radiopharmaceutical for the diagnosis and monitoring of various oncological and inflammatory conditions. Its biodistribution and pharmacokinetic properties are well-characterized, though subject to inter-patient variability. Understanding these characteristics, along with standardized experimental and imaging protocols, is essential for accurate interpretation of ⁶⁷Ga scintigraphy and for its application in drug development and research. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Gallium Scan StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gallium Citrate Ga-67? [synapse.patsnap.com]
- 3. RetroSPECT: Gallium-67 as a Long-Lived Imaging Agent for Theranostics PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of effective dose for a patient under Ga-67 nuclear examination using TLD, water phantom and a simplified model PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution of 67Ga-citrate in tumor tissues and various organs--macroautoradiographic and scintigraphic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nrc.gov [nrc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Quality Control of (68)Ga-Citrate for PET Applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sid.ir [sid.ir]
- 10. Mechanism involved in gallium-67 (Ga-67) uptake by human lymphoid cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [helda.helsinki.fi]
- 12. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 15. radiology.wisc.edu [radiology.wisc.edu]
- To cite this document: BenchChem. [In vivo biodistribution and pharmacokinetics of Gallium-67]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b084094#in-vivo-biodistribution-and-pharmacokinetics-of-gallium-67]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com